molecular formula C7H5NO2S B15296427 1lambda6-Thieno[3,2-c]pyridine-1,1-dione

1lambda6-Thieno[3,2-c]pyridine-1,1-dione

Cat. No.: B15296427
M. Wt: 167.19 g/mol
InChI Key: FAIRLQKJUJARET-UHFFFAOYSA-N
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Description

1lambda6-Thieno[3,2-c]pyridine-1,1-dione is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1lambda6-Thieno[3,2-c]pyridine-1,1-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target compound . Another approach includes the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons, which upon heating in formic acid, afford the desired thieno[3,2-c]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

1lambda6-Thieno[3,2-c]pyridine-1,1-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or functional groups onto the core structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1lambda6-Thieno[3,2-c]pyridine-1,1-dione is unique due to its specific ring fusion and the presence of a sulfone group, which imparts distinct electronic properties. This uniqueness makes it particularly valuable in the development of advanced materials for organic electronics and as a scaffold for drug discovery.

Properties

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

thieno[3,2-c]pyridine 1,1-dioxide

InChI

InChI=1S/C7H5NO2S/c9-11(10)4-2-6-5-8-3-1-7(6)11/h1-5H

InChI Key

FAIRLQKJUJARET-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1S(=O)(=O)C=C2

Origin of Product

United States

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